Rifaximin-d6 (Major)

Übersicht

Beschreibung

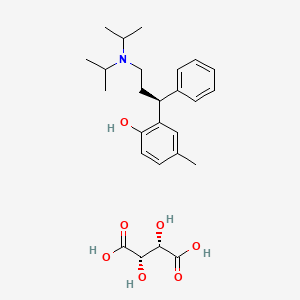

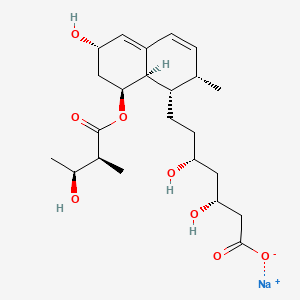

Rifaximin-d6 is a deuterated form of rifaximin, an antibiotic derived from rifamycin SV. It is primarily used as an internal standard for the quantification of rifaximin in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Rifaximin itself is known for its efficacy in treating gastrointestinal bacterial infections, including traveler’s diarrhea and irritable bowel syndrome with diarrhea .

Wissenschaftliche Forschungsanwendungen

Rifaximin-d6 wird in der wissenschaftlichen Forschung aufgrund seiner Stabilität und minimalen intestinalen Absorption weit verbreitet eingesetzt. Seine Anwendungen umfassen:

Wirkmechanismus

Rifaximin-d6 entfaltet seine Wirkung durch Hemmung der RNA-Synthese in anfälligen Bakterien. Es bindet an die Beta-Untereinheit des bakteriellen DNA-abhängigen RNA-Polymerase-Enzyms, blockiert die Translokation und stoppt die Transkription . Dieser Mechanismus ähnelt dem von Rifaximin, das auch die bakterielle Virulenz und Pathogenität reduziert, indem es die bakterielle Translokation über die gastrointestinale Epithelzellschicht hemmt .

Wirkmechanismus

Target of Action

Rifaximin-d6, also known as Rifaximin, primarily targets the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in the synthesis of RNA in bacteria, making it an effective target for antibiotics like Rifaximin .

Mode of Action

Rifaximin-d6 acts by inhibiting RNA synthesis in susceptible bacteria. It achieves this by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding blocks translocation , effectively stopping transcription . This disruption in RNA synthesis inhibits bacterial growth and proliferation .

Biochemical Pathways

Rifaximin-d6 affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without altering bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, Rifaximin-d6 appears to modulate gut-immune signaling .

Pharmacokinetics

This characteristic significantly impacts its bioavailability and distribution within the body, confining its effects largely to the gastrointestinal tract .

Result of Action

The action of Rifaximin-d6 results in the treatment of gastrointestinal bacterial infections, such as traveler’s diarrhea and irritable bowel syndrome, and reduction of overt hepatic encephalopathy recurrence in adults . Clinically, Rifaximin-d6 has been shown to significantly reduce symptoms of travelers’ diarrhea .

Action Environment

The action of Rifaximin-d6 is influenced by the environment within the gastrointestinal tract. As a non-systemic antibiotic, its efficacy is largely confined to this region .

Zukünftige Richtungen

Rifaximin has shown potential for new therapeutic indications beyond its current uses . It has the ability to modulate the gut–liver axis via removal of gut microbial products associated with the progression of cirrhosis and its sequalae . Its use may assist in overcoming the conundrum posed of antibiotic resistance amongst patients with Cirrhosis .

Biochemische Analyse

Biochemical Properties

Rifaximin-d6 plays a significant role in biochemical reactions, particularly in the inhibition of bacterial RNA synthesis. It interacts with the beta-subunit of bacterial DNA-dependent RNA polymerase, thereby blocking the transcription process. This interaction prevents the synthesis of essential proteins required for bacterial growth and replication. Rifaximin-d6 has been shown to inhibit the growth of various bacteria, including Staphylococcus, Streptococcus, Enterococcus, Haemophilus influenzae, and Neisseria gonorrhoeae . The compound’s interaction with these bacterial enzymes and proteins is crucial for its antibacterial efficacy.

Cellular Effects

Rifaximin-d6 exerts several effects on different types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis by binding to the ribosomal A site, which blocks the attachment of aminoacyl-tRNA . This action leads to the inhibition of bacterial growth and replication. In mammalian cells, Rifaximin-d6 has been shown to modulate the gut microbiota, which in turn influences various cellular functions. For instance, it has been observed to regulate the inflammatory function of microglia and protect against stress-induced inflammation and depression-like behaviors in animal models . Additionally, Rifaximin-d6 affects cell signaling pathways, gene expression, and cellular metabolism by altering the composition of the gut microbiome.

Molecular Mechanism

The molecular mechanism of Rifaximin-d6 involves its binding interactions with bacterial RNA polymerase. By binding to the beta-subunit of the enzyme, Rifaximin-d6 inhibits the transcription process, thereby preventing the synthesis of essential bacterial proteins . This inhibition leads to the bactericidal effect of the compound. Furthermore, Rifaximin-d6 has been shown to activate the pregnane X receptor (PXR), which plays a role in reducing colonic damage, rectal bleeding, and diarrhea in models of inflammatory bowel disease . The activation of PXR by Rifaximin-d6 also influences gene expression related to detoxification and immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rifaximin-d6 have been observed to change over time. The compound exhibits minimal intestinal absorption after oral administration, which contributes to its stability and prolonged antibacterial activity in the gastrointestinal tract . Studies have shown that Rifaximin-d6 maintains its efficacy over extended periods, with minimal degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where Rifaximin-d6 continues to modulate the gut microbiota and exert anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of Rifaximin-d6 vary with different dosages in animal models. Higher dosages of the compound have been associated with increased antibacterial efficacy and modulation of the gut microbiota . At very high doses, Rifaximin-d6 may exhibit toxic or adverse effects, such as disruption of the gut microbiome balance and potential hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial and anti-inflammatory outcomes.

Metabolic Pathways

Rifaximin-d6 is involved in several metabolic pathways, particularly those related to nitrogen detoxification and amino acid metabolism. The compound has been shown to decrease the expression of glutaminase-2 and increase the expression of asparagine synthetase, leading to increased intracellular concentrations of glutamine and asparagine . These changes indicate active ammonia detoxification. Additionally, Rifaximin-d6 influences metabolic pathways related to the synthesis of aromatic amino acids, tryptophan, and lipopolysaccharides .

Transport and Distribution

Within cells and tissues, Rifaximin-d6 is transported and distributed primarily through the action of transporters and binding proteins. The compound is excreted into the lumen in an ATP-binding cassette B1 (ABCB1)-dependent manner . This transport mechanism ensures that Rifaximin-d6 remains localized in the gastrointestinal tract, where it exerts its antibacterial effects. The minimal systemic absorption of Rifaximin-d6 contributes to its localized activity and reduces the risk of systemic side effects.

Subcellular Localization

Rifaximin-d6 is primarily localized in the gastrointestinal tract, where it interacts with bacterial cells. The compound’s activity is directed towards the bacterial ribosomes and RNA polymerase, which are essential for protein synthesis and transcription . The subcellular localization of Rifaximin-d6 ensures its targeted action against bacterial pathogens while minimizing its impact on mammalian cells. This localization is facilitated by the compound’s minimal absorption and specific transport mechanisms.

Vorbereitungsmethoden

The synthesis of rifaximin-d6 involves the incorporation of deuterium atoms into the rifaximin molecule. One common method involves the reaction of fortimicin O with excessive 2-amino-4-picolyl in ethanol as a solvent, followed by the addition of anhydrous potassium carbonate . The mixture is then stirred, filtered, and crystallized to obtain the final product. This process is advantageous due to its simplicity, high yield, and low cost .

Analyse Chemischer Reaktionen

Rifaximin-d6 durchläuft wie sein nicht-deuteriertes Gegenstück verschiedene chemische Reaktionen. Diese beinhalten:

Oxidation: Rifaximin kann unter sauren, basischen, neutralen, oxidativen und photolytischen Bedingungen oxidiert werden.

Reduktion: Die Reduktion von Rifaximin beinhaltet typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Rifaximinmolekül auftreten, wobei häufig nucleophile Reagenzien beteiligt sind.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Abbauprodukten führen, die die Quantifizierung von Rifaximin nicht beeinträchtigen .

Vergleich Mit ähnlichen Verbindungen

Rifaximin-d6 ist durch seinen deuterierten Charakter einzigartig, der seine Stabilität erhöht und eine präzise Quantifizierung in analytischen Methoden ermöglicht. Ähnliche Verbindungen umfassen:

Rifaximin: Die nicht-deuterierte Form, die zur Behandlung von Magen-Darm-Infektionen verwendet wird.

Rifampicin: Ein weiteres Rifamycin-Antibiotikum mit einem breiteren Wirkungsspektrum.

Rifaximin-d6 zeichnet sich durch seine spezifische Verwendung als interner Standard und seine minimale systemische Absorption aus, wodurch es für lokalisierte Behandlungen und Forschungsanwendungen sehr effektiv ist .

Eigenschaften

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCRJKRKKOLAOJ-JDVCSXHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC3=C5O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical method was used to quantify Rifaximin in the provided research papers?

A1: The research papers describe a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Rifaximin in human plasma [, ]. This method utilized Rifaximin-d6 as an internal standard to improve accuracy and precision.

Q2: Can you elaborate on the sample preparation procedure used in the LC-MS/MS method for analyzing Rifaximin?

A2: The method involved acidifying the plasma samples followed by liquid-liquid extraction using a mixture of methyl tert-butyl ether and dichloromethane (75:25) [, ]. After centrifugation, the organic layer was evaporated, and the residue was reconstituted before injection into the LC-MS/MS system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)

![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)